molecular formula C19H28N2O3S2 B015747 Metaphit methanesulfonate salt CAS No. 99287-12-4

Metaphit methanesulfonate salt

Cat. No.: B015747
CAS No.: 99287-12-4
M. Wt: 396.6 g/mol
InChI Key: ZASHKPXYYPYQRI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metaphit methanesulfonate salt primarily targets the NMDA receptor , the sigma receptor , and DAT binding sites in the central nervous system (CNS) . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function. The sigma receptor is involved in the modulation of neurotransmitter release and calcium signaling, while DAT binding sites are crucial for the reuptake of dopamine, a neurotransmitter associated with reward and pleasure centers in the brain.

Mode of Action

Metaphit acts as an irreversible, non-competitive antagonist at the phencyclidine site on the NMDA receptor and sigma receptor . It binds irreversibly, forming a covalent bond, to the PCP binding site on the NMDA receptor complex

Biochemical Pathways

It is known that the drug can prevent d-amphetamine induced hyperactivity, while significantly depleting dopamine content in the nucleus accumbens . This suggests that Metaphit may affect dopaminergic pathways, potentially influencing reward and motivation processes in the brain.

Pharmacokinetics

Given its solubility in water , it can be inferred that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of Metaphit’s action are complex and multifaceted. As an antagonist of the NMDA and sigma receptors, Metaphit can inhibit the function of these receptors, potentially leading to alterations in neurotransmission and intracellular signaling . Additionally, by binding to DAT sites, Metaphit may influence dopamine reuptake, potentially affecting dopaminergic signaling and associated physiological processes .

Biochemical Analysis

Biochemical Properties

Metaphit methanesulfonate salt interacts with various enzymes, proteins, and other biomolecules. It is an irreversible, non-competitive antagonist at the phencyclidine site on the NMDA receptor and a sigma receptor irreversible, competitive antagonist . The nature of these interactions involves the formation of a covalent bond, leading to irreversible binding .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by acting on the NMDA receptor and sigma receptors, impacting cell signaling pathways

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It binds irreversibly to the PCP binding site on the NMDA receptor complex, leading to enzyme inhibition

Preparation Methods

The synthesis of metaphit methanesulfonate salt typically involves the reaction of 1-[1-(3-Isothiocyanato)phenyl]cyclohexylpiperidine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired methanesulfonate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to achieve a high-purity product .

Chemical Reactions Analysis

Metaphit methanesulfonate salt undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Metaphit methanesulfonate salt is unique due to its irreversible binding to the N-methyl-D-aspartate receptor and sigma receptors. Similar compounds include:

These compounds share some pharmacological properties with this compound but differ in their binding characteristics and specific effects on the receptors.

Properties

IUPAC Name

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASHKPXYYPYQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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